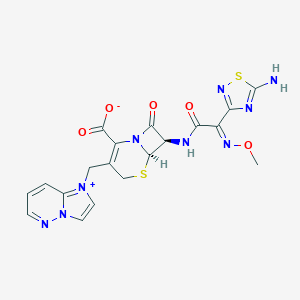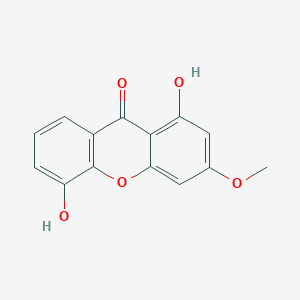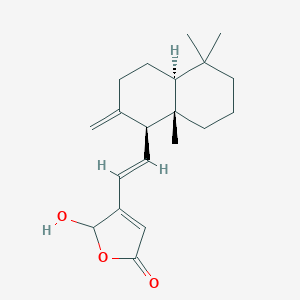
3-(1H-Pirrol-1-il)-2-tiofeno-carbaldehído
Descripción general
Descripción
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is an organic compound that features both pyrrole and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science
Aplicaciones Científicas De Investigación
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrole structure have been found to inhibit enzymes such as enoyl acp reductase and dihydrofolate reductase . These enzymes play crucial roles in fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of enzyme activity . This interaction could potentially alter the normal functioning of the enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect the fatty acid synthesis pathway and the folic acid metabolism pathway . The downstream effects of these alterations could potentially lead to changes in cell growth and proliferation.
Pharmacokinetics
A compound with a similar structure, 3-(1h-pyrrol-1-yl)aniline, has been predicted to have high gastrointestinal absorption and to be bbb permeant . These properties could potentially influence the bioavailability of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde.
Result of Action
Inhibition of the potential target enzymes could lead to changes in cell growth and proliferation, given the roles of these enzymes in critical cellular processes .
Análisis Bioquímico
Biochemical Properties
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . Additionally, 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde has been observed to cause changes in cellular function, such as alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which oxidize it to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are more easily excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that compete for the same metabolic pathways.
Transport and Distribution
The transport and distribution of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde can bind to serum albumin and other plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde within these compartments can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde typically involves the condensation of pyrrole and thiophene derivatives. One common method includes the reaction of 2-thiophenecarboxaldehyde with pyrrole in the presence of a suitable catalyst, such as iron(III) chloride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the pyrrole or thiophene rings react with electrophiles like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Comparación Con Compuestos Similares
3-(1H-Pyrrol-1-yl)propanenitrile: Similar in structure but with a nitrile group instead of an aldehyde.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Contains an additional pyrrole ring, leading to different electronic properties.
Pyrrolo[1,2-a]pyrazines: These compounds have a fused pyrazine ring, offering different biological activities.
Uniqueness: 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is unique due to its combination of pyrrole and thiophene rings, which imparts distinct electronic and chemical properties. This dual heterocyclic structure makes it versatile for various applications, from medicinal chemistry to materials science.
Propiedades
IUPAC Name |
3-pyrrol-1-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLIVBOMRNPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380165 | |
| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107073-28-9 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107073-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















